BenchChemオンラインストアへようこそ!

(4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Regioisomer Comparison

(4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 898406-36-5) is a fully synthetic small molecule (MW 477.3 g/mol, XLogP3-AA 3.2, C20H24IN5O). The compound belongs to the piperazin-1-ylpyridazine chemotype, a scaffold recognized for producing inhibitors of stearoyl-CoA desaturase‑1 (SCD1), human dCTP pyrophosphatase 1 (dCTPase), and muscarinic acetylcholine receptors (mAChRs).

Molecular Formula C20H24IN5O
Molecular Weight 477.35
CAS No. 898406-36-5
Cat. No. B2438674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
CAS898406-36-5
Molecular FormulaC20H24IN5O
Molecular Weight477.35
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)I
InChIInChI=1S/C20H24IN5O/c21-17-6-4-16(5-7-17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-2-1-3-11-24/h4-9H,1-3,10-15H2
InChIKeyUZENYLNTRRSVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 898406-36-5) – Class, Core Structure, and Key Identifiers


(4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 898406-36-5) is a fully synthetic small molecule (MW 477.3 g/mol, XLogP3-AA 3.2, C20H24IN5O) [1]. The compound belongs to the piperazin-1-ylpyridazine chemotype, a scaffold recognized for producing inhibitors of stearoyl-CoA desaturase‑1 (SCD1), human dCTP pyrophosphatase 1 (dCTPase), and muscarinic acetylcholine receptors (mAChRs) [2][3][4]. It carries a 4‑iodobenzoyl substituent appended to the piperazine nitrogen and a piperidine ring at the 6‑position of the pyridazine core, two structural features that differentiate it from closely related analogs bearing morpholine, azepane, 2‑iodo, or trifluoromethyl replacements.

Why 4‑Iodophenyl-Piperidinyl-Pyridazine Analogs Cannot Be Interchanged Without Data: The Risk of Blind Substitution


Within the piperazin-1-ylpyridazine class, minor alterations to the heterocyclic amine at the pyridazine 6‑position or the benzoyl substituent on the piperazine ring can produce large shifts in target potency, selectivity, and ADME properties. The SCD1 patent literature demonstrates that replacement of the piperidine ring with other saturated heterocycles changes IC50 values by more than an order of magnitude [1]. Similarly, muscarinic antagonist SAR around the identical 3‑(piperazin-1-yl)-6‑(piperidin-1-yl)pyridazine core shows that the nature of the N‑substituent dictates CNS penetration (rat brain:plasma Kp ranging from <0.05 to 2.1) and functional selectivity across M1–M5 subtypes [2]. Consequently, a scientist procuring CAS 898406‑36‑5 cannot assume that an analog with a morpholine, azepane, or 4‑CF3‑benzoyl group will reproduce the same pharmacological or physicochemical profile; only the specific 4‑iodophenyl/piperidine combination guarantees the structural features required for experiments designed around this scaffold.

Quantitative Differentiation Evidence: (4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone vs. Closest In-Class Analogs


Structural Differentiation from the 2‑Iodo Regioisomer: Impact on Molecular Shape and Potential Binding

The target compound bears the iodine atom at the para (4‑) position of the benzoyl ring. The closest commercially cataloged isomer, (2‑Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 898459‑55‑7), relocates the iodine to the ortho position . In the broader 4‑iodobenzoyl-piperazine literature, para substitution is associated with dopamine transporter (DAT) binding potencies that differ from ortho-substituted analogs by factors of up to 10‑fold [1]. Although direct DAT data for the pyridazine-containing compounds are unavailable, the identical molecular formula (C20H24IN5O) but distinct InChI Key (UZENYLNTRRSVNM vs. SXTITYSYDSSDFD) confirms that these are non-interchangeable chemical entities whose 3D presentation of the iodine atom to a target binding pocket will differ.

Medicinal Chemistry Structure-Activity Relationship Regioisomer Comparison

Piperidine vs. Morpholine at Pyridazine 6‑Position: Class-Level Inference from mAChR Antagonist SAR

The 6‑(piperidin‑1‑yl) substituent on the pyridazine core of CAS 898406‑36‑5 distinguishes it from morpholine-containing analogs such as (4‑Iodophenyl)(4-(6‑morpholinopyridazin‑3‑yl)piperazin‑1‑yl)methanone. In a series of pan‑muscarinic antagonists built on the identical 3‑(piperazin‑1‑yl)-6‑(piperidin‑1‑yl)pyridazine core, the piperidine ring contributed to a rat brain:plasma partition coefficient (Kp) of 2.1 and an unbound brain:plasma ratio (Kp,uu) of 1.1, indicating favorable CNS penetration [1]. Although the morpholine analog's Kp values have not been published, the broader medicinal chemistry literature consistently shows that replacing piperidine with morpholine reduces lipophilicity (ΔLogD ≈ −0.5 to −1.0) and can diminish passive brain permeability [2]. This class‑level inference suggests that CAS 898406‑36‑5 retains the piperidine‑driven physicochemical properties that are associated with CNS exposure in this chemotype.

CNS Drug Discovery Muscarinic Acetylcholine Receptor Structure-Activity Relationship

4‑Iodobenzoyl vs. 4‑Trifluoromethylbenzoyl Substituent: SCD1 Inhibitor Potency Landscape

The closest cataloged CF3 analog, (4-(6-(Piperidin‑1‑yl)pyridazin‑3‑yl)piperazin‑1‑yl)(4‑(trifluoromethyl)phenyl)methanone, replaces the 4‑iodo group with a 4‑CF3 substituent. In the SCD1 inhibitor patent US9102669, which claims substituted piperidinyl‑pyridazinyl derivatives, similar benzoyl modifications produce IC50 values spanning from 4 nM to >10,000 nM in a rat liver microsome (RLM) enzymatic assay [1]. For example, compound 24 (bearing a 4‑substituted benzoyl motif) displays an IC50 of 4 nM, whereas compound 37 shows 12 nM and compound 63 shows 23 nM in the same assay format [2]. The specific 4‑iodobenzoyl compound is not explicitly exemplified in the patent, but the quantitative spread of potencies across benzoyl variants demonstrates that the nature of the para substituent is a critical potency determinant. Procuring the 4‑iodo variant is essential for SAR studies that aim to map halogen‑bonding or steric contributions at this vector, because the 4‑CF3 analog will occupy a different electronic and steric space.

Metabolic Disease SCD1 Inhibition Enzyme Potency

Piperidine vs. Azepane Ring Size Expansion: Physicochemical and Conformational Differentiation

The seven‑membered azepane analog, (4‑(6‑(Azepan‑1‑yl)pyridazin‑3‑yl)piperazin‑1‑yl)(4‑iodophenyl)methanone (CAS not assigned; MW 491.38 vs. 477.35), expands the saturated amine ring by one methylene unit [1]. This ring expansion increases molecular weight by 14 Da and calculated LogP by approximately 0.4–0.6 log units (based on the incremental contribution of an sp3‑CH2‑ group in standard fragment‑based LogP prediction) [2]. The larger ring also alters the conformational ensemble accessible to the pyridazine‑tethered amine, which may affect target binding entropy and selectivity. Procurement of the piperidine variant is preferred when maintaining lower molecular weight and controlled lipophilicity is important for downstream lead‑likeness metrics (e.g., compliance with Lipinski's Rule of 5 or CNS MPO scoring).

Physicochemical Properties Conformational Analysis Ligand Efficiency

Recommended Application Scenarios for (4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone Based on Available Evidence


SAR Probe for SCD1 Inhibitor Scaffold Optimization Involving Halogen-Bonding Interactions

The 4‑iodobenzoyl moiety provides a heavy halogen that can engage in halogen‑bonding interactions with protein backbone carbonyls or π‑systems within the SCD1 active site. In the context of the piperidinyl-pyridazinyl SCD1 inhibitor patent family (US9102669), benzoyl para-substituent variation modulates potency across a >2,500‑fold range [1]. This compound is suitable as a tool to probe whether iodine-mediated halogen bonding or steric bulk at the para position enhances SCD1 inhibition relative to smaller halogens (F, Cl) or hydrogen, complementing the 4‑CF3 analog in a systematic SAR matrix.

CNS Penetration Reference Compound in Muscarinic Receptor Chemotype Studies

The piperidine‑bearing pyridazine core is associated with favorable CNS exposure in the muscarinic antagonist chemotype (rat Kp = 2.1, Kp,uu = 1.1) [2]. Although the 4‑iodobenzoyl variant has not been directly evaluated in mAChR assays, its core scaffold overlaps with that of the published pan‑mAChR antagonist series. This compound can serve as a synthetic intermediate or comparator in medicinal chemistry campaigns aimed at understanding how para‑substituent electronic effects (I vs. CF3 vs. H) influence muscarinic subtype selectivity and brain penetration while maintaining the piperidine‑based core.

Heavy-Atom Derivative for Radioligand Development and Crystallography

The presence of a single iodine atom (atomic number 53) makes this compound a candidate for isomorphous replacement in protein crystallography or for conversion to a ¹²⁵I‑radiolabeled probe. The 4‑iodobenzoyl group has precedent in the dopamine transporter field, where 4′‑iodobenzoyl esters displayed 10‑fold higher DAT binding potency than their 2′‑iodo counterparts [3]. Researchers developing radioligands for target engagement studies or autoradiography can leverage the iodine handle for direct radioiodination, an advantage not shared by the 4‑CF3 or morpholine analogs.

Building Block for Parallel Library Synthesis Exploring Heterocyclic Amine Diversity

With the 4‑iodobenzoyl‑piperazine‑pyridazine‑piperidine framework fully assembled, this compound can serve as a late‑stage diversification point. The iodine atom enables palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald‑Hartwig) to introduce aryl, alkynyl, or amino substituents at the para position of the benzoyl ring. This synthetic utility distinguishes it from the corresponding 4‑CF3 analog, which lacks a reactive handle for further derivatization. Procurement in 95%+ purity (as supplied by major vendors) supports direct use in parallel synthesis workflows without additional purification.

Quote Request

Request a Quote for (4-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.